

Application Note: Assessing Skin Model Viability and Dye Penetration using Basic Red 51

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Compound of Interest		
Compound Name:	Basic Red 51	
Cat. No.:	B079145	Get Quote

AN001 | Version 1.0

Audience: Researchers, scientists, and drug development professionals utilizing threedimensional (3D) human skin models for toxicological and penetration studies.

Abstract: This document provides a comprehensive protocol for the application of **Basic Red 51**, a cationic azo dye, to 3D reconstructed human epidermis (RHE) models. The primary applications covered are the assessment of cytotoxicity through standardized viability assays and the histological evaluation of dye penetration. **Basic Red 51** has been shown to induce cytotoxicity and apoptosis in human keratinocytes, making it a relevant compound for studying skin irritation and the barrier integrity of in vitro skin models.[1] This protocol outlines methods for dye preparation, topical application, viability measurement using the MTT assay, and tissue processing for histological analysis.

Introduction

Three-dimensional human skin models, such as reconstructed human epidermis (RHE) and full-thickness skin equivalents, are increasingly utilized as alternatives to animal testing for assessing the safety and efficacy of chemicals and cosmetic formulations.[2][3] These models mimic the architecture and barrier function of native human skin.[4][5] **Basic Red 51** is a semi-permanent hair dye that has demonstrated cytotoxic effects on human skin cells, including the induction of apoptosis and the generation of reactive oxygen species (ROS).[1] Its ability to penetrate the stratum corneum and affect underlying viable keratinocytes makes it a useful tool for evaluating skin irritation potential and barrier function in 3D skin models.



This application note details the procedures for treating 3D skin models with **Basic Red 51** to quantify its effect on cell viability and to visualize its penetration into the tissue strata. The protocols are based on established methodologies for in vitro toxicology testing, such as the OECD Test Guideline 439 for skin irritation.[6]

Materials and Reagents

- Reconstructed Human Epidermis (RHE) models (e.g., EpiDerm[™], SkinEthic[™] RHE)
- **Basic Red 51** (CAS 71134-97-9)
- Phosphate-Buffered Saline (PBS), sterile
- Assay Medium (provided by the RHE model manufacturer)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 0.5 1 mg/mL in warm medium or PBS
- Isopropanol (Acidified, optional)
- 96-well plates
- Plate reader (spectrophotometer)
- Formalin (10%, neutral buffered) or 4% Paraformaldehyde
- Paraffin wax
- Hematoxylin and Eosin (H&E) stains
- Microtome and microscopy equipment

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity via MTT Assay

This protocol determines the viability of the RHE model after topical exposure to **Basic Red 51**. Cytotoxicity is measured by the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan precipitate.[7][8]



- Model Pre-Incubation: Upon receipt, place the RHE tissue inserts into 6-well plates containing 1 mL of pre-warmed assay medium. Incubate for at least 1 hour (or overnight, per manufacturer's instructions) at 37°C and 5% CO₂.[9]
- Preparation of Basic Red 51 Solutions: Prepare a stock solution of Basic Red 51 in a suitable solvent (e.g., sterile water or PBS). Create a dilution series to test a range of concentrations. A study on HaCaT keratinocytes identified an EC50 of 13 μg/mL, which can serve as a starting point for range-finding.[1]
- Topical Application:
 - Aspirate the medium and replace it with fresh, pre-warmed medium.
 - Carefully apply a defined volume (e.g., 25-50 μL) of the Basic Red 51 solution or control (vehicle as negative control, 5% SDS as positive control) evenly onto the surface of the stratum corneum.[6][9]
 - Ensure at least three tissue replicates are used for each condition.
- Incubation: Incubate the treated tissues for a defined exposure period (e.g., 60 minutes to 24 hours) at 37°C and 5% CO₂.
- Washing: After incubation, thoroughly rinse the tissue surface with PBS to remove any
 residual test substance. This can be done by gentle swirling in a beaker of PBS or by using a
 pipette to wash the surface multiple times.
- MTT Assay:
 - \circ Transfer each tissue insert to a new 24-well plate containing 300 μ L of 0.5-1 mg/mL MTT solution.
 - Incubate for 3 hours at 37°C and 5% CO₂. Viable cells will convert the yellow MTT to purple formazan.
 - Aspirate the MTT solution and transfer the tissue insert to a new well or tube.



- Add a defined volume (e.g., 1.5-2 mL) of isopropanol to each insert to extract the formazan.
- Seal the plate/tubes and shake for at least 2 hours at room temperature to ensure complete extraction.
- Quantification: Transfer 200 μL of the isopropanol extract from each sample in duplicate to a 96-well plate. Read the optical density (OD) at 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of viability for each sample relative to the negative control.
 - % Viability = (OD_test_article / OD_negative_control) * 100
 - A substance is often classified as an irritant if the tissue viability is reduced to ≤ 50%.[10]

Protocol 2: Histological Evaluation of Dye Penetration

This protocol is for fixing, processing, and staining the RHE models to visualize the tissue morphology and the extent of **Basic Red 51** penetration.

- Exposure: Treat the RHE models with **Basic Red 51** as described in steps 3.1.1 through 3.1.5.
- Fixation: After the washing step, fix the tissue by submerging the insert in 10% neutral buffered formalin for 24 hours at room temperature.
- Processing and Embedding:
 - Following fixation, carefully excise the tissue membrane from the insert.
 - Dehydrate the tissue through a graded series of ethanol baths.[11]
 - Clear the tissue in xylene or a xylene substitute.
 - Infiltrate and embed the tissue in paraffin wax.[11]



- Sectioning: Cut 4-6 μm thick cross-sections of the paraffin-embedded tissue using a microtome.[11]
- Staining:
 - Mount the sections on glass slides.
 - Deparaffinize and rehydrate the sections.
 - Perform standard Hematoxylin and Eosin (H&E) staining to assess tissue morphology, cell injury (e.g., pyknotic nuclei), and inflammation.[12][13] Basic Red 51 is a red dye and will be visible in the tissue sections. The H&E will provide contrast for the cell nuclei (blue) and cytoplasm (pink).
- Microscopy: Analyze the slides under a light microscope. Evaluate the depth of Basic Red
 51 penetration into the different layers of the epidermis (stratum corneum, viable epidermis) and assess for any morphological changes or signs of cytotoxicity.[1]

Data Presentation

Quantitative data from the cytotoxicity assay should be summarized in a clear, tabular format.

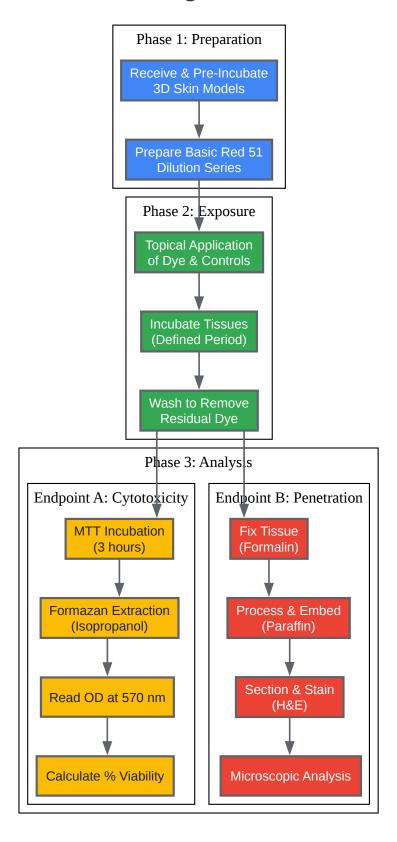
Table 1: Cytotoxicity of **Basic Red 51** on RHE Models (MTT Assay)

Concentration (μg/mL)	Mean Optical Density (570 nm)	Standard Deviation	% Viability vs. Control
0 (Vehicle Control)	[Insert Value]	[Insert Value]	100%
[Conc. 1]	[Insert Value]	[Insert Value]	[Calculate Value]
[Conc. 2]	[Insert Value]	[Insert Value]	[Calculate Value]
[Conc. 3]	[Insert Value]	[Insert Value]	[Calculate Value]
Positive Control (5% SDS)	[Insert Value]	[Insert Value]	[Calculate Value]

Visualizations



Experimental Workflow Diagram

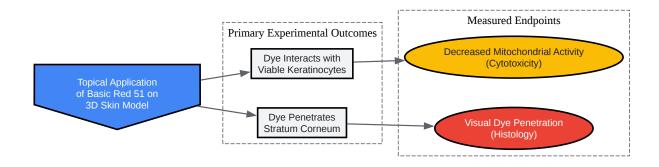


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Caption: Experimental workflow for assessing **Basic Red 51** effects on 3D skin models.

Logical Diagram for Endpoint Assessment



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Caption: Relationship between **Basic Red 51** application and measured endpoints.

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